molecular formula C10H16O B1213195 Pinocarveol CAS No. 3917-59-7

Pinocarveol

Cat. No.: B1213195
CAS No.: 3917-59-7
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-HRDYMLBCSA-N
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Description

Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .

Industrial Production Methods

In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Chemical Reactions Analysis

Types of Reactions

Pinocarveol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .

Scientific Research Applications

Pinocarveol has several scientific research applications:

Mechanism of Action

Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

3917-59-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1

InChI Key

LCYXQUJDODZYIJ-HRDYMLBCSA-N

SMILES

CC1(C2CC1C(=C)C(C2)O)C

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C

density

0.977-0.983

Key on ui other cas no.

5947-36-4
1674-08-4
3917-59-7
19894-98-5

physical_description

Viscous, light yellow oil;  Warm, woody-balsamic aroma

Pictograms

Irritant

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

2(10)-pinen-3-ol
6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol
6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane
pinocarveol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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